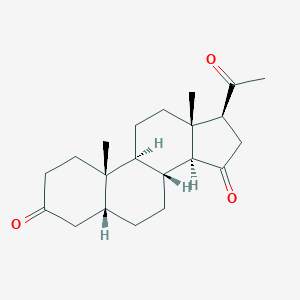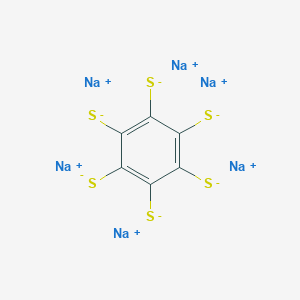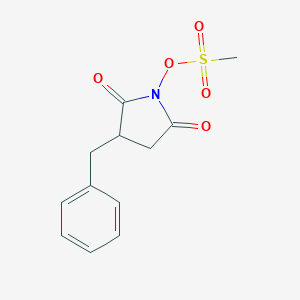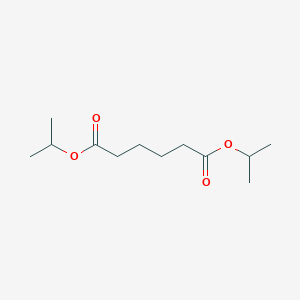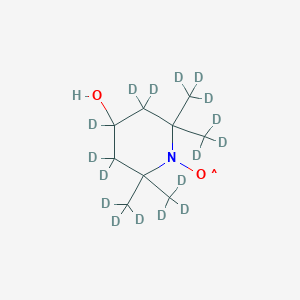
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl is a stable aminoxyl radical, commonly known as a nitroxide. It is a derivative of 2,2,6,6-tetramethylpiperidine and is characterized by its low molecular weight and high stability. This compound is widely used in various fields due to its unique chemical properties, including its ability to act as a superoxide dismutase mimic .
Wirkmechanismus
- Additionally, it facilitates metabolism of hydroxyl radicals (OH⁻) and exhibits catalase activity, preventing the generation of OH⁻ and H₂O₂ by Fenton reactions .
- In obstructive sleep apnea (OSA), TEMPOL may protect upper airway pharyngeal dilator muscles from collapse during episodes of partial or complete airway obstruction .
Target of Action
Biochemical Pathways
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method is the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine using sodium hypochlorite (NaOCl) in the presence of a catalytic amount of sodium bromide (NaBr) under alkaline conditions . The reaction is carried out at room temperature and yields the desired nitroxide compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of triacetone amine, which is synthesized via the condensation of acetone and ammonia. This intermediate is then oxidized to produce the final nitroxide compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) and sodium bromide (NaBr) under alkaline conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Various alkylating agents can be used to replace the hydroxyl group.
Major Products Formed
The major products formed from these reactions include various nitroxide derivatives, hydroxylamine derivatives, and substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A derivative with similar properties but different reactivity.
TEMPOL: Known for its antioxidant properties and used in medical research.
Uniqueness
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl is unique due to its enhanced stability and specific reactivity profile, making it particularly useful in applications requiring high stability and precise control over oxidative processes .
Eigenschaften
CAS-Nummer |
100326-46-3 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D |
InChI-Schlüssel |
CSGAUKGQUCHWDP-DEMDKEALSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)O)C |
Isomerische SMILES |
[2H]C1(C(C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H] |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)O)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is TEMPOL-d17 used in ESR studies instead of regular TEMPOL?
A: TEMPOL-d17, where 17 deuterium atoms replace hydrogen, offers distinct advantages in ESR studies compared to regular TEMPOL. Replacing 14N with 15N and hydrogen with deuterium in the molecule minimizes the influence of magnetic nuclei on the electron spin relaxation rates, allowing for a cleaner and more precise analysis of other relaxation mechanisms. []
Q2: How does the viscosity of the solution affect the ESR spectra of TEMPOL-d17?
A: The rotational correlation time of TEMPOL-d17, which is directly related to the viscosity of the solution, significantly influences its ESR spectra. As viscosity increases, the rotational correlation time increases, leading to broader ESR lines. This effect can be utilized to study microviscosity in various systems, including ionic liquids. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
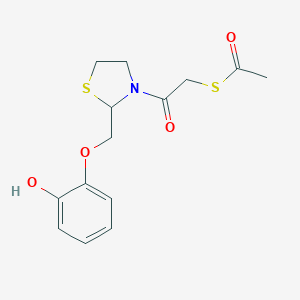
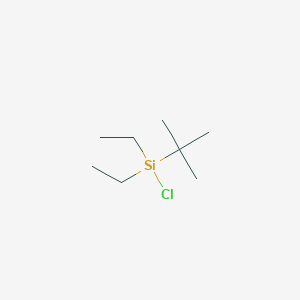
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
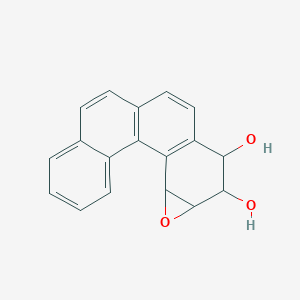

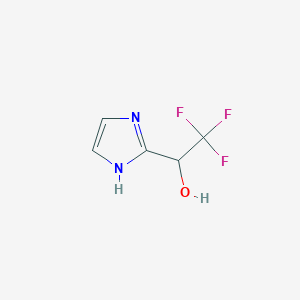
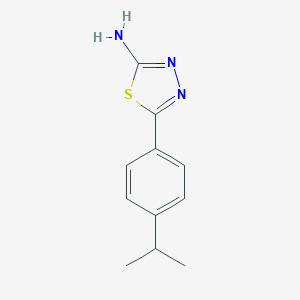
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
